3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-1-(4-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-3-5-12(6-4-9)18-14-13(10(2)17-18)7-11(8-16-14)15(19)20/h3-8H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXYJZUYWASOQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C=N3)C(=O)O)C(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 3-Aminopyrazoles with 1,3-Dicarbonyl Compounds
A widely used method involves the reaction of 3-amino-1-(4-methylphenyl)pyrazole with 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate or acetylacetone). This approach leverages the 1,3-NCC-dinucleophilic character of the aminopyrazole, which reacts with the 1,3-CCC-biselectrophilic dicarbonyl compound to form the pyridine ring.
- Reactants : 3-Amino-1-(4-methylphenyl)pyrazole (1.0 eq), ethyl acetoacetate (1.2 eq).
- Conditions : Reflux in acetic acid (12 h).
- Intermediate : Ethyl 3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (yield: 78–85%).
- Hydrolysis : The ester is saponified using NaOH (2 M, ethanol/water, 80°C, 4 h) to yield the carboxylic acid (yield: 92–95%).
Mechanistic Insight : The reaction proceeds via initial condensation of the amino group with a carbonyl, followed by cyclization and aromatization. Acetic acid acts as both solvent and catalyst, promoting dehydration.
Cascade Cyclization Using Alkynyl Aldehydes
A scalable method involves 5-amino-3-methyl-1-(4-methylphenyl)pyrazole and propiolaldehyde derivatives. Silver(I) or iodine-mediated cyclization facilitates C≡C bond activation, enabling regioselective pyridine ring formation.
- Reactants : 5-Amino-3-methyl-1-(4-methylphenyl)pyrazole (1.0 eq), 3-phenylpropiolaldehyde (1.1 eq).
- Conditions : AgNO₃ (10 mol%) in DCE at 80°C (6 h).
- Intermediate : 3-Methyl-1-(4-methylphenyl)-5-iodo-1H-pyrazolo[3,4-b]pyridine (yield: 68%).
- Carboxylation : The iodo intermediate undergoes palladium-catalyzed carbonylation (CO, MeOH) to install the carboxylic acid group (yield: 75%).
Advantages : High regioselectivity and functional group tolerance. Silver ensures precise control over the cyclization step.
Carboxylic Acid Functionalization Approaches
Nitrile Hydrolysis
A robust two-step synthesis involves initial preparation of the pyrazolo[3,4-b]pyridine-5-carbonitrile, followed by basic hydrolysis.
- Nitrile Synthesis :
- React 3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile with POCl₃/DMF (Vilsmeier reagent) to activate the nitrile.
- Yield: 82–88%.
- Hydrolysis :
- Treat the nitrile with NaOH (4 M, ethanol/water, reflux, 8 h).
- Yield: 90–94%.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitrile formation | POCl₃, DMF, 0–5°C, 3 h | 82–88 |
| Hydrolysis | NaOH, EtOH/H₂O, reflux | 90–94 |
Direct Oxidation of Methyl Groups
While less common, oxidation of a 5-methyl substituent to carboxylic acid has been reported using KMnO₄ or CrO₃ under acidic conditions. However, this method suffers from over-oxidation risks and moderate yields (50–60%).
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Key Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Dicarbonyl Condensation | High yields, mild conditions | Requires ester hydrolysis step | 78–95 | Excellent |
| Cascade Cyclization | Regioselective, versatile functionalization | Requires transition metal catalysts | 68–75 | Moderate |
| Nitrile Hydrolysis | Reliable, high-yielding hydrolysis | Multi-step synthesis | 82–94 | Good |
| Direct Oxidation | Simple starting materials | Low yield, side reactions | 50–60 | Poor |
Experimental Optimization and Challenges
Regioselectivity Control
The position of substituents on the pyrazolo[3,4-b]pyridine core is highly sensitive to the electronic nature of the reactants. For example, electron-withdrawing groups on the pyrazole ring favor cyclization at the β-position of the alkyne in cascade reactions.
Solvent and Catalyst Screening
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert specific functional groups, such as nitro groups, to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. For instance, studies have shown that similar compounds can target specific kinases involved in cancer progression, suggesting that this compound may have similar mechanisms of action.
Anti-inflammatory Effects
The anti-inflammatory properties of 3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid are noteworthy. Compounds within this class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2). This suggests potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.
Neuroprotective Properties
Emerging research highlights the neuroprotective effects of pyrazolo[3,4-b]pyridine derivatives. These compounds may protect against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. Preliminary studies indicate that they could be beneficial in conditions like Alzheimer's disease and Parkinson's disease.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a related pyrazolo[3,4-b]pyridine compound significantly inhibited the growth of breast cancer cells in vitro. The researchers found that the compound induced apoptosis through the activation of caspase pathways, leading to cell death.
Case Study 2: Anti-inflammatory Effects
In a controlled trial examining the anti-inflammatory effects of pyrazolo[3,4-b]pyridine derivatives, researchers reported a marked reduction in inflammatory markers in animal models treated with these compounds. This study supports the hypothesis that these derivatives could serve as effective treatments for inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Carboxylic acid vs. ester derivatives : The target compound’s carboxylic acid group (position 5) may enhance hydrogen-bonding interactions with biological targets compared to ester derivatives, which are often prodrugs .
- Substituent effects : The 4-methylphenyl group (position 1) likely improves metabolic stability compared to phenyl or fluorophenyl groups in analogues .
Physicochemical Properties
Physical properties such as solubility, pKa, and lipophilicity are critical for bioavailability:
Key Observations :
- The target compound’s carboxylic acid group lowers its pKa (~3.5), enhancing solubility in physiological conditions compared to ester derivatives.
Biological Activity
3-Methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, biological activities, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is . Its structure features a pyrazolo[3,4-b]pyridine core with a carboxylic acid functional group and a methylphenyl substituent. The compound's structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H13N3O2 |
| SMILES | CC1=CC=C(C=C1)N2C3=C(C=C(C=N3)C(=O)O)C(=N2)C |
| InChI | InChI=1S/C15H13N3O2/c1-9-3-5-12(6-4-9)18-14... |
Anticancer Properties
Recent studies have indicated that pyrazolo[3,4-b]pyridines exhibit significant anticancer properties. These compounds have been shown to induce apoptosis and inhibit angiogenesis in various cancer cell lines. Specifically, derivatives of this class have demonstrated antiproliferative activity against human cancer cell lines such as HeLa and HCT116, with IC50 values in the low micromolar range (0.75–4.15 μM) .
Case Study:
In a study evaluating a series of pyrazolo[3,4-b]pyridine derivatives, one compound showed promising results in vivo by inhibiting tumor growth in an orthotopic breast cancer mouse model without systemic toxicity . This suggests that this compound may also possess similar anticancer potential.
Enzyme Inhibition
Pharmacological Testing
Summary of Findings
The biological activity of this compound is characterized by:
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis; inhibits angiogenesis; effective against multiple cancer cell lines. |
| Enzyme Inhibition | Potent inhibitor of DYRK1A with nanomolar activity. |
| Antioxidant | Demonstrates significant antioxidant properties in vitro. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and its derivatives?
- Methodology : The compound is synthesized via condensation reactions using pyrazole-amine precursors and acrylate derivatives. For example, refluxing 3-(4-methylphenyl)-1-methyl-1H-pyrazol-5-amine with ethyl 2-benzoyl-3,3-bis(methylthio)acrylate in toluene, catalyzed by trifluoroacetic acid (TFA), yields the target product. Post-synthesis purification involves column chromatography and crystallization. Characterization relies on melting point analysis, UV-Vis, IR, and NMR spectroscopy .
- Key Considerations : Optimize reaction time and stoichiometry to minimize side products. Use anhydrous conditions to prevent hydrolysis of intermediates.
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodology :
- Purity : Assessed via HPLC (≥95% purity threshold) and thin-layer chromatography (TLC).
- Structural Confirmation :
- 1H/13C NMR : Verify substituent positions (e.g., methyl groups at pyrazole N1 and phenyl para-position) .
- IR Spectroscopy : Identify carboxylic acid (-COOH) stretching bands (~2500-3300 cm⁻¹ for O-H, ~1700 cm⁻¹ for C=O) .
- Elemental Analysis : Confirm molecular formula (e.g., C16H15N3O2) .
Q. What are the primary biological targets or activities reported for pyrazolo[3,4-b]pyridine derivatives?
- Methodology : Screen derivatives for enzyme inhibition (e.g., glycogen synthase kinase-3 (GSK-3) or nicotinamide phosphoribosyltransferase (NAMPT)) using in vitro assays:
- IC50 Determination : Dose-response curves via fluorescence-based or radiometric assays .
- Selectivity Profiling : Cross-test against related enzymes (e.g., acetylcholinesterase (AChE)) to rule off-target effects .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Methodology :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, CAM-B3LYP/6-311++G(d,p) basis sets model solvatochromic effects in methanol/cyclohexane .
- Molecular Docking : Simulate binding poses with target proteins (e.g., NAMPT or GSK-3β) using AutoDock Vina. Prioritize derivatives with strong hydrogen bonding to catalytic residues (e.g., NAMPT’s His191) .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Case Study : Discrepancies in 1H NMR chemical shifts may arise from tautomerism (pyrazole ring proton exchange).
- Resolution :
Use variable-temperature NMR to identify dynamic equilibria.
Perform 2D NMR (COSY, HSQC) to assign coupling partners and confirm connectivity .
- Example : In HMBPP (a related derivative), 13C NMR confirmed carbonyl positioning via HMBC correlations between C5 and adjacent protons .
Q. How can derivatization of the carboxylic acid group enhance pharmacological properties?
- Methodology :
- Esterification : Synthesize methyl/ethyl esters to improve membrane permeability (e.g., using HBTU/DIPEA coupling agents) .
- Amide Formation : Link to spirocyclic amines via carbodiimide-mediated coupling for target-specific delivery .
Q. What thermodynamic parameters influence the stability of this compound under storage conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
